molecular formula C22H16ClNO3S B2368906 (Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline CAS No. 1321730-52-2

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline

Cat. No.: B2368906
CAS No.: 1321730-52-2
M. Wt: 409.88
InChI Key: DLVJILPPMRWANQ-GYHWCHFESA-N
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Description

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The compound features a chloro-substituted aniline group and a tosyl-protected chromene moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of (Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline typically involves a multi-step process. One common synthetic route includes the following steps:

    Synthesis of the chromene core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent.

    Introduction of the tosyl group: The tosyl group is introduced by reacting the chromene core with tosyl chloride in the presence of a base, such as pyridine.

    Formation of the imine linkage: The final step involves the condensation of the tosyl-protected chromene with 4-chloroaniline under acidic or basic conditions to form the imine linkage, resulting in the formation of this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine linkage to form the corresponding amine.

    Substitution: The chloro group in the aniline moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Chemical Biology: The compound is used as a probe to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline can be compared with other similar compounds, such as:

    (Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline: This compound features a chloro group at the 3-position of the aniline moiety, which may result in different reactivity and biological activity compared to the 4-chloro derivative.

    (Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline:

    (Z)-2,4-dimethyl-N-(3-tosyl-2H-chromen-2-ylidene)aniline:

Biological Activity

(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H18ClNO3S
  • Molecular Weight : 409.88 g/mol
  • CAS Number : 2035018-11-0

The compound features a chromene backbone with a tosyl group, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chloroaniline with 3-tosyl-2H-chromen-2-one. This reaction is generally facilitated by the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under elevated temperatures.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related chromene derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the tosyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
(Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)anilineStaphylococcus aureus10 µg/mL

Anticancer Activity

Several studies have reported that chromene derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, a related compound demonstrated an IC50 value of 5 µM against various cancer cell lines, suggesting that this compound may also exhibit similar effects.

Case Study: Anticancer Activity Assessment
In vitro studies using the MTT assay showed that treatment with this compound resulted in significant cytotoxicity against human cancer cell lines, including breast and prostate cancer cells. The compound was found to reduce cell viability by approximately 70% at a concentration of 10 µM after 48 hours.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with DNA : Potential intercalation into DNA could disrupt replication and transcription processes.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S/c1-15-6-12-19(13-7-15)28(25,26)21-14-16-4-2-3-5-20(16)27-22(21)24-18-10-8-17(23)9-11-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVJILPPMRWANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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